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3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride Documentation Hub

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  • Product: 3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride
  • CAS: 2411309-15-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(2-Bromo-4-nitrophenyl)azetidine Hydrochloride

Executive Summary In modern medicinal chemistry, the incorporation of strained, four-membered aliphatic heterocycles has transitioned from a synthetic curiosity to a foundational strategy for optimizing pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of strained, four-membered aliphatic heterocycles has transitioned from a synthetic curiosity to a foundational strategy for optimizing pharmacokinetic profiles. 3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride represents a highly specialized, bifunctional building block. The azetidine motif serves as a rigidified bioisostere for piperidines and pyrrolidines, improving metabolic stability and aqueous solubility by altering the spatial trajectory of substituents .

This technical guide provides an in-depth analysis of the physicochemical properties of this compound and outlines self-validating, chemoselective protocols for its derivatization in drug discovery workflows.

Structural and Physicochemical Profiling

The structural architecture of 3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride combines a basic secondary amine (locked as a hydrochloride salt) with an electron-deficient, sterically hindered aryl ring.

Causality in Physicochemical Design
  • The Hydrochloride Salt: Unsubstituted or secondary azetidines as free bases are highly susceptible to ring-opening, air oxidation, and autocatalytic oligomerization due to ring strain (~26 kcal/mol) and the nucleophilicity of the nitrogen lone pair. Formulating the compound as an HCl salt protonates the nitrogen, neutralizing its nucleophilicity and ensuring long-term shelf stability and crystallinity.

  • The Ortho-Bromo Substituent: The bromine atom at the 2-position forces the azetidine ring out of coplanarity with the phenyl ring due to severe steric clash. This orthogonal conformation is highly desirable in drug design for breaking molecular flatness, which directly correlates with improved clinical success rates .

  • The Para-Nitro Group: The strongly electron-withdrawing nitro group depletes electron density from the aryl ring, making the C-Br bond highly activated for oxidative addition during palladium-catalyzed cross-coupling.

Quantitative Data Summary
PropertyValueSynthetic & Pharmacological Impact
Molecular Formula C9H10BrClN2O2Represents the free base (C9H9BrN2O2) + HCl.
Molecular Weight 293.55 g/mol Low molecular weight leaves ample room for downstream elaboration without violating Lipinski's Rule of 5.
Physical State Pale yellow solidThe HCl salt ensures solid-state stability; the yellow hue is characteristic of conjugated nitroarenes.
Estimated pKa (Amine) ~9.5 – 10.5Highly basic nitrogen; completely protonated at physiological pH. Requires a strong base (e.g., Et3N) during synthetic functionalization.
Solubility Soluble in H2O, MeOH, DMSOSalt form enables homogeneous reactions in polar protic solvents but requires free-basing for extraction into organic layers.
Reactivity Handles -NH, -Br, -NO2Provides three orthogonal sites for sequential derivatization (Amidation, Cross-Coupling, Reduction).

Orthogonal Reactivity & Synthetic Logic

The true value of this building block lies in its orthogonal reactivity. The secondary amine, the aryl bromide, and the nitro group can be manipulated independently without cross-interference, provided the correct sequence and chemoselective reagents are employed.

ReactivityMap Start 3-(2-Bromo-4-nitrophenyl) azetidine HCl Protect N-Boc Protection (Boc2O, Et3N) Start->Protect Step 1: Amine Masking Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) Protect->Suzuki Step 2: C-C Bond Formation Reduction Nitro Reduction (Fe, NH4Cl, H2O/EtOH) Protect->Reduction Alt Step 2: Early Reduction Suzuki->Reduction Step 3: Aniline Generation API Advanced API Intermediate Reduction->API Downstream Amidation

Figure 1: Orthogonal synthetic workflows for 3-(2-Bromo-4-nitrophenyl)azetidine derivatization.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in causality and in-process controls to ensure high-fidelity execution.

Protocol 1: Free-Basing and N-Boc Protection

Causality: The secondary amine of the azetidine ring acts as a strong


-donor. If left unprotected, it will coordinate with Palladium catalysts in downstream steps, leading to catalyst poisoning or unwanted intramolecular Buchwald-Hartwig amination. Masking it as a tert-butyl carbamate (Boc) neutralizes this threat.

Step-by-Step Methodology:

  • Suspension: Suspend 3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Free-Basing: Add Triethylamine (Et3N) (2.5 eq) dropwise at 0 °C. Validation: The suspension will clarify into a homogeneous solution as the HCl salt is neutralized to the soluble free base.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in portions. Stir the reaction at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the combined organic layers with 0.1 M HCl to remove unreacted free amine, followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: The ortho-bromo position is highly sterically hindered. Standard catalysts like Pd(PPh3)4 often fail here due to slow oxidative addition. Utilizing a bidentate ligand like dppf or a bulky monophosphine ligand accelerates both oxidative addition and reductive elimination, forcing the coupling to completion .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an Arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 eq). Validation: The use of a pre-formed Pd(II) complex ensures air-stable handling before the reaction initiates.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M). Degassing is critical to prevent the homocoupling of the boronic acid (Suzuki side-reaction).

  • Heating: Heat the mixture to 90 °C for 12 hours under nitrogen. Monitor via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black. Wash the filtrate with water, dry, and purify via silica gel chromatography.

Protocol 3: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C, H2) is contraindicated if the aryl bromide is still present, as it will rapidly cause hydrodehalogenation. A Béchamp-type reduction using Iron powder relies on single-electron transfer (SET), which is strictly chemoselective for the nitro group, leaving halogens entirely intact .

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the nitroarene intermediate (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v, 0.2 M).

  • Activation: Add Iron powder (5.0 eq) and Ammonium chloride (NH4Cl) (2.0 eq). Validation: NH4Cl acts as a mild proton source, activating the iron surface without creating a highly acidic environment that could cleave the N-Boc protecting group.

  • Reflux: Heat the vigorously stirred suspension to 80 °C for 2–3 hours. The solution will turn dark brown/black as Fe(0) oxidizes to magnetite (Fe3O4).

  • Filtration: Cool the reaction and filter the crude mixture through a tightly packed Celite pad while still warm to remove iron oxides. Rinse the pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the highly functionalized aniline.

Conclusion

3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride is a premier scaffold for generating novel chemical space in drug discovery. By understanding the causal relationship between its structural electronics, steric hindrance, and salt-form stability, researchers can leverage its orthogonal reactivity handles to synthesize complex, rigidified API intermediates with high precision and yield.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from[Link]

  • Patil, R. D., & Sasson, Y. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from[Link]

Exploratory

Molecular Structure and Conformation of 3-(2-Bromo-4-nitrophenyl)azetidine: A Technical Whitepaper

Executive Summary The incorporation of azetidines—four-membered saturated nitrogen heterocycles—into small-molecule therapeutics has become a privileged strategy in modern drug discovery. They are primarily utilized to i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of azetidines—four-membered saturated nitrogen heterocycles—into small-molecule therapeutics has become a privileged strategy in modern drug discovery. They are primarily utilized to introduce rigid conformational constraints, improve metabolic stability, and modulate physicochemical properties.

This whitepaper provides an in-depth structural and conformational analysis of 3-(2-Bromo-4-nitrophenyl)azetidine . By bridging theoretical computational chemistry with empirical validation protocols, we elucidate the causality behind its ring puckering, the pseudo-equatorial preference of the bulky aryl substituent, and the restricted rotational dynamics induced by the ortho-bromo moiety.

Structural Fundamentals & Conformational Dynamics

The Azetidine Ring: Strain and Puckering

Azetidines possess a high inherent ring strain of approximately 25.2 kcal/mol, comparable to that of aziridines[1]. To alleviate the severe torsional strain and eclipsing interactions between adjacent C-H and N-H bonds that would occur in a planar geometry, the azetidine ring adopts a non-planar, puckered conformation [2].

The degree of puckering is defined by the dihedral angle between the C2-N1-C4 plane and the C2-C3-C4 plane. While unsubstituted azetidine exhibits a dihedral angle of ~37° in the gas phase[2], substitution at the C3 position fundamentally alters this energy landscape. The four-membered ring can dynamically flip between puckered states, but the equilibrium is heavily biased by the steric demands of its substituents[3].

Substituent Orientation: The Pseudo-Equatorial Imperative

In 3-(2-Bromo-4-nitrophenyl)azetidine, the C3 carbon is bonded to a massive, sterically demanding aryl group.

  • Causality of Orientation: If this bulky group were to adopt a pseudo-axial position, it would suffer from severe 1,3-diaxial-like transannular steric clashes with the electron lone pair (or N-H proton) on the nitrogen, as well as the pseudo-axial protons on C2 and C4.

  • Result: To minimize these repulsive van der Waals interactions, the 2-bromo-4-nitrophenyl group strongly favors the pseudo-equatorial position [2].

Hindered Rotation and Atropisomerism

The presence of the bromine atom at the ortho position of the phenyl ring introduces a critical conformational restriction. Bromine has a large van der Waals radius (~1.85 Å). As the aryl ring attempts to rotate around the C3–C(aryl) single bond, the ortho-bromo group sterically clashes with the C2 and C4 protons of the azetidine ring.

  • This creates a high rotational energy barrier, effectively locking the molecule into specific rotamers at physiological temperatures.

  • The electron-withdrawing para-nitro group exerts a strong inductive and mesomeric pull, subtly shortening the C3–C(aryl) bond via hyperconjugation, which further exacerbates the steric clash of the ortho-substituent during rotation.

Quantitative Data Presentation

The following tables summarize the predicted theoretical parameters and the diagnostic empirical signals required to validate the conformation of 3-(2-Bromo-4-nitrophenyl)azetidine.

Table 1: Theoretical Conformational Parameters (Predicted via DFT B3LYP/6-311+G )**

ParameterPseudo-Equatorial ConformerPseudo-Axial ConformerCausality / Implication
Ring Puckering Angle ~28° - 32°~15° - 20°Pseudo-axial forces ring flattening to reduce transannular clashes.
Relative Energy (ΔE) 0.0 kcal/mol (Global Min)+4.8 kcal/molMassive steric penalty for axial placement of the aryl group.
Aryl Torsion (C2-C3-C1'-C2') ~85° (Orthogonal)~45°Ortho-bromo forces the aryl ring to sit nearly perpendicular to the C2-C3-C4 plane.
N-Inversion Barrier ~10.2 kcal/molN/ARapid inversion at room temp, but overall pucker remains dictated by C3[1].

Table 2: Key NMR Diagnostic Signals for Conformational Validation

NucleusSignal / MultiplicityExpected Shift (ppm)Diagnostic Purpose
1H (C3-H) Multiplet (Pseudo-axial)3.8 - 4.2 ppmValidates C3 proton is axial; large

coupling to adjacent trans-axial protons.
1H (C2/C4-H) Two distinct multiplets3.5 - 4.0 ppmDiastereotopic protons confirm the rigid puckered state on the NMR timescale.
NOESY Cross-peakN/AProximity between C3-H (axial) and C2/C4 axial protons confirms equatorial aryl group.

Experimental & Computational Methodologies

To ensure scientific integrity, the determination of this molecule's conformation requires a self-validating system combining in silico predictions with empirical solid-state and solution-state data.

Computational Workflow for Conformational Profiling

Step-by-Step Protocol:

  • 2D to 3D Generation: Input the 2D SMILES string of 3-(2-Bromo-4-nitrophenyl)azetidine into a molecular builder.

  • Conformational Search: Execute a Monte Carlo or Molecular Dynamics conformational search using the MMFF94 force field to generate a library of potential conformers.

  • Geometry Optimization (DFT): Submit the lowest-energy MMFF94 conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: This specific basis set includes diffuse functions (+), which are critical for accurately modeling the electron-rich bromine and oxygen atoms.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. Self-Validation: The absence of imaginary frequencies confirms that the structures are true local minima on the potential energy surface, rather than transition states.

  • Boltzmann Weighting: Calculate the relative Gibbs Free Energy (ΔG) to determine the population distribution of conformers at 298.15 K.

G N1 2D Structure Input 3-(2-Bromo-4-nitrophenyl)azetidine N2 Molecular Mechanics (MMFF94) Conformational Search N1->N2 N3 DFT Optimization (B3LYP/6-311+G**) N2->N3 N4 Frequency Calculation (Verify True Minima) N3->N4 N5 Boltzmann Distribution & Energy Landscape N4->N5

Computational workflow for determining the conformational energy landscape of the azetidine derivative.

Empirical Validation: NMR and X-Ray Crystallography

To validate the DFT models, empirical data must be collected. The following protocol utilizes orthogonal techniques to confirm the 3D structure.

Step-by-Step Protocol:

  • Sample Preparation: Synthesize and purify the compound >99% via HPLC. Grow single crystals using slow evaporation from a suitable solvent system (e.g., DCM/Hexanes).

  • Solid-State X-Ray Diffraction (XRD):

    • Mount the crystal and collect diffraction data at 100 K .

    • Causality: Low-temperature collection is mandatory to minimize thermal vibrations (reducing thermal ellipsoid size), allowing for the precise measurement of the C2-N1-C4 to C2-C3-C4 puckering angle[2].

  • Solution-State NMR Spectroscopy:

    • Dissolve the sample in a non-polar, aprotic solvent (e.g., CDCl3) to prevent hydrogen-bonding artifacts.

    • NOESY/ROESY: Run a 2D NOESY experiment. Look for spatial correlations between the azetidine C2/C4 protons and the ortho-proton of the aryl ring.

    • Variable-Temperature (VT) NMR: Cool the sample sequentially from 298 K down to 200 K. Causality: As the temperature drops, the rotation of the ortho-bromo aryl group will slow down relative to the NMR timescale. The coalescence of diastereotopic proton signals allows for the calculation of the rotational activation energy (

      
      ) using the Eyring equation.
      

G S1 Sample Preparation (High-Purity Synthesis & Crystallization) S2 Solution-State NMR (NOESY & VT-NMR) S1->S2 S3 Solid-State X-Ray Diffraction (100 K) S1->S3 S4 Data Integration (Empirical vs. In Silico) S2->S4 S3->S4

Empirical validation protocol combining solution-state NMR and solid-state X-ray crystallography.

Pharmacological Implications

Understanding the precise conformation of 3-(2-Bromo-4-nitrophenyl)azetidine is not merely an academic exercise; it is fundamental to rational drug design.

Azetidines are frequently deployed to lower lipophilicity (LogP) and improve metabolic stability compared to larger piperidine or pyrrolidine rings. In this specific molecule, the pseudo-equatorial locking of the aryl group, combined with the restricted rotation caused by the ortho-bromo substituent, creates a highly rigid, vector-specific pharmacophore. This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities if the conformation matches the target's active site perfectly.

References

  • The Journal of Physical Chemistry B. "Conformational Preferences of Proline Analogues with Different Ring Size." ACS Publications, 2007. URL: [Link]

  • Heterocycles. "Preparation and Synthetic Applications of Azetidines." CLOCKSS, 2012. URL: [Link]

  • Organic Chemistry Frontiers. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." RSC Publishing, 2025. URL: [Link]

Sources

Foundational

Chemical Abstract Data and CAS Lookup Workflows for Bromo-Nitro-Phenyl Azetidines: A Technical Guide for Drug Development

Executive Summary & Chemical Rationale In modern medicinal chemistry, azetidines have emerged as highly privileged scaffolds. By replacing traditional pyrrolidine or piperidine rings with the highly strained, four-member...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, azetidines have emerged as highly privileged scaffolds. By replacing traditional pyrrolidine or piperidine rings with the highly strained, four-membered azetidine system, drug developers can significantly increase the sp³ character (Fsp³) of a lead molecule. This structural shift reduces lipophilicity and alters the spatial arrangement of exit vectors without sacrificing basicity.

When functionalized with a bromo-nitro-phenyl moiety, these molecules offer orthogonal synthetic handles: the nitro group can be reduced to an aniline for amide couplings, while the bromide serves as a prime candidate for palladium-catalyzed cross-couplings. This whitepaper details the chemical abstract data, CAS verification protocols, and validated synthetic methodologies for bromo-nitro-phenyl azetidines, serving as a comprehensive guide for researchers and application scientists.

Chemical Abstract Data and Physicochemical Profiling

Accurate chemical abstract data is the foundation of compound registration, intellectual property filing, and library design. Bromo-nitro-phenyl azetidines exhibit unique physicochemical profiles driven by the electron-withdrawing nature of the nitro group and the heavy-atom effect of the bromine.

Table 1: Quantitative Chemical Abstract Data for Representative Azetidine Scaffolds

Compound NameCAS Registry NumberMolecular WeightKey Structural FeaturesSource
Azetidine503-29-757.09 g/mol Unsubstituted 4-membered nitrogen heterocycle[1]
1-(2-Nitrophenyl)azetidine90557-58-7178.19 g/mol Ortho-nitro activation for nucleophilic aromatic substitution[2]
4-(5-Bromo-2-fluorophenyl)azetidin-2-one1340065-84-0244.06 g/mol Beta-lactam core fused with halogenated phenyl ring[3]
1-(5-bromo-3-methoxy-2-nitrophenyl)azetidine2751774-25-9287.11 g/mol Dual functional handles (Br, NO₂) for orthogonal late-stage functionalization[4]

CAS Registry Number Lookup and Verification Workflow

In automated high-throughput screening (HTS) and cheminformatics, validating CAS Registry Numbers is a critical quality control step to prevent database corruption. A CAS number is not mathematically derived from the chemical structure; rather, it is a unique sequential identifier. However, it incorporates a rigorous self-validating checksum algorithm[1].

The Causality of the Checksum: The last digit of a CAS number is a check digit. It is calculated by taking the sum of the first digit multiplied by 1, the second digit multiplied by 2, the third by 3, and so on (reading from right to left, excluding the check digit), and then taking the modulo 10 of that sum[1]. This ensures that data entry errors (such as transposing two digits during manual lookup) are mathematically caught before a compound is queried against a chemical inventory database.

CAS_Workflow Start Input CAS Number (e.g., 2751774-25-9) Parse Parse Digits Right-to-Left (Exclude Check Digit) Start->Parse Calc Calculate Checksum Σ (Digit_i × Position_i) mod 10 Parse->Calc Compare Compare Result with Appended Check Digit Calc->Compare Valid Valid CAS Registry Number Proceed to Database Compare->Valid Match Invalid Invalid CAS (Flag Error) Compare->Invalid Mismatch

Algorithmic workflow for CAS registry number check-digit verification.

Experimental Protocol: Synthesis of 1-(5-bromo-3-methoxy-2-nitrophenyl)azetidine

The construction of the bromo-nitro-phenyl azetidine core is typically achieved via Nucleophilic Aromatic Substitution (S_NAr). The following step-by-step methodology outlines a self-validating system for synthesizing CAS 2751774-25-9[4], emphasizing the causality behind each experimental condition.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve 4-bromo-2-fluoro-6-methoxy-1-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bonding protons, which leaves the azetidine nucleophile un-solvated and highly reactive, while simultaneously stabilizing the negatively charged Meisenheimer complex intermediate formed during the S_NAr transition state.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) to the solution.

    • Causality: Azetidine hydrohalide salts are often used due to the volatility of free azetidine (CAS 503-29-7)[1]. K₂CO₃ acts as a mild, heterogeneous base to liberate the free amine and scavenge the hydrofluoric acid (HF) byproduct. Stronger bases (like NaH) are strictly avoided to prevent unwanted side reactions or ring-opening of the highly strained azetidine.

  • Nucleophilic Addition: Cool the mixture to 0°C and add Azetidine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The ortho-nitro group strongly withdraws electron density via resonance, highly activating the adjacent carbon for nucleophilic attack. The reaction is exothermic; cooling prevents thermal degradation of the azetidine ring.

  • Validation and Quench: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, quench the reaction by pouring it into ice water.

    • Causality: The highly hydrophobic product will precipitate out of the aqueous DMF mixture, allowing for rapid isolation via vacuum filtration. This creates a self-purifying step that removes unreacted polar amines and inorganic salts.

  • Analytical Confirmation: Confirm the structure via ¹H NMR.

    • Causality: The azetidine methylene protons adjacent to the nitrogen will exhibit a characteristic downfield shift (typically ~4.0 ppm) due to the electron-withdrawing effect of the newly attached nitrophenyl ring, validating successful coupling.

Downstream Functionalization Pathways

Once the bromo-nitro-phenyl azetidine core is synthesized, it serves as a divergent hub for library generation. The orthogonal reactivity of the nitro and bromo groups allows for sequential modifications without the need for complex protecting group chemistry.

Synthesis_Pathway Core Bromo-Nitro-Phenyl Azetidine Core Scaffold NitroRed Nitro Reduction (Pd/C, H2 or Fe/HCl) Core->NitroRed Pathway A Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Core->Suzuki Pathway B Amine Aniline Derivative NitroRed->Amine Amide Amide Coupling (Target Modulators) Amine->Amide Biaryl Biaryl Azetidine Suzuki->Biaryl Kinase Kinase Inhibitor Scaffolds Biaryl->Kinase

Divergent synthetic pathways for bromo-nitro-phenyl azetidine functionalization.

Conclusion

The integration of bromo-nitro-phenyl azetidines into drug discovery pipelines requires rigorous cheminformatic tracking via verified CAS numbers and optimized, self-validating synthetic protocols. By leveraging the unique physicochemical properties of the azetidine ring and the orthogonal reactivity of the phenyl substituents, researchers can rapidly access diverse chemical space with improved pharmacokinetic profiles.

References

  • [1] Title: Cas 503-29-7, Azetidine - LookChem Source: LookChem URL: [Link]

  • [4] Title: 1-(5-bromo-3-methoxy-2-nitrophenyl)azetidine - C10H11BrN2O3 Source: Chem-Space URL: [Link]

Sources

Exploratory

The Bioisosteric Potential of 3-(2-Bromo-4-nitrophenyl)azetidine Scaffolds in Modern Drug Discovery

Executive Summary The pharmaceutical industry’s paradigm shift toward increasing the fraction of sp³-hybridized carbons ( ) has fundamentally altered scaffold design. As a Senior Application Scientist, I have witnessed f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s paradigm shift toward increasing the fraction of sp³-hybridized carbons (


) has fundamentally altered scaffold design. As a Senior Application Scientist, I have witnessed firsthand the attrition rates of flat, highly aromatic candidates due to poor solubility and off-target promiscuity. To navigate these developability bottlenecks, small aliphatic heterocycles—specifically azetidines—have emerged as privileged bioisosteres. This technical guide explores the structural, physicochemical, and synthetic utility of the 3-(2-Bromo-4-nitrophenyl)azetidine  scaffold, providing field-proven methodologies for its orthogonal functionalization.

The Azetidine Renaissance and the Mandate

The drive to "escape from flatland" has established


 as a critical metric for clinical success . While piperidines and pyrrolidines were traditionally the go-to saturated heterocycles, their high lipophilicity and basicity often lead to hERG liabilities and rapid CYP450-mediated α-oxidation.

The strategic application of small aliphatic rings, particularly four-membered azetidines, has revolutionized modern medicinal chemistry by offering a superior balance of rigidity, lower lipophilicity, and unique spatial exit vectors . Recent advances in radical strain-release photocatalysis have further democratized the synthetic accessibility of these highly strained heterocycles, allowing them to be routinely integrated into drug discovery pipelines.

Deconstructing the 3-(2-Bromo-4-nitrophenyl)azetidine Scaffold

The 3-(2-bromo-4-nitrophenyl)azetidine molecule is not merely a structural endpoint; it is a highly programmable synthetic hub. Its architecture provides three distinct vectors for diversification:

  • The Azetidine Core (N1): Typically protected as a tert-butyl carbamate (Boc) during early synthesis, the secondary amine can be unmasked for late-stage alkylation, acylation, or sulfonylation. Azetidine sulfonyl fluorides, for example, have recently been harnessed to generate novel, highly stable pharmacophore motifs .

  • The C2-Bromo Substituent: Acts as a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amine groups to manipulate the molecule's steric bulk and target-binding affinity.

  • The C4-Nitro Group: A masked aniline. Once reduced, it serves as a nucleophilic vector for amide couplings, urea formations, or further functionalization, providing critical hydrogen-bond donors/acceptors.

Comparative Physicochemical Profiling

To understand why azetidine is preferred over traditional rings, we must look at the quantitative data. The table below summarizes the physicochemical advantages of the azetidine core compared to its larger aliphatic homologs and planar aromatic counterparts.

PropertyPhenyl RingPiperidinePyrrolidineAzetidine
Ring Size 6 (Aromatic)6 (Aliphatic)5 (Aliphatic)4 (Aliphatic)

Contribution
0.001.001.001.00
Ring Strain (kcal/mol) ~0.0~0.0~6.0~25.4
Basicity (pKa of conj. acid) N/A~11.2~11.3~10.4
Relative Lipophilicity (LogP) HighModerateLowLowest
Metabolic Stability (CYP450) ModerateLow (α-oxidation)Low (α-oxidation)High (Steric shielding)

Data synthesis indicates that the high ring strain of azetidine alters the hybridization of the nitrogen lone pair, effectively lowering its basicity compared to pyrrolidine. This reduction in pKa is a critical lever for mitigating phospholipidosis and hERG channel blockade.

Strategic Functionalization Workflows

The true power of the 3-(2-bromo-4-nitrophenyl)azetidine scaffold lies in its orthogonal reactivity. The diagram below maps the logical progression of derivatization.

G Core 3-(2-Bromo-4-nitrophenyl) azetidine Core Bromo C2-Bromo Functionalization (Cross-Coupling) Core->Bromo Pd-Catalysis Nitro C4-Nitro Functionalization (Reduction) Core->Nitro Fe/NH4Cl (Chemoselective) Azetidine Azetidine N-Functionalization (Acylation/Alkylation) Core->Azetidine Electrophilic Trapping Suzuki Suzuki-Miyaura (C-C Bond Formation) Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Bromo->Buchwald Amine Aniline Intermediate (C4-NH2) Nitro->Amine Amide Amide/Urea Derivatives Amine->Amide Acyl Chloride / Isocyanate

Functionalization pathways of the 3-(2-Bromo-4-nitrophenyl)azetidine scaffold.

Experimental Protocols: Self-Validating Systems

As an application scientist, I frequently troubleshoot failed syntheses originating from poor chemoselectivity. When working with a multifunctional scaffold like this, the order of operations is paramount. Below are field-optimized, self-validating protocols for the two most critical transformations.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to an aniline without triggering the hydrodehalogenation of the C2-bromine or cleaving the strained azetidine ring. Causality & Rationale: Standard catalytic hydrogenation (H₂, Pd/C) will almost certainly result in the premature loss of the ortho-bromine atom via oxidative addition and subsequent reductive elimination. To circumvent this, we utilize a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-Boc-3-(2-bromo-4-nitrophenyl)azetidine in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of solid NH₄Cl.

  • Reaction: Heat the suspension to 70 °C under vigorous stirring for 2 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the cake with EtOAc. Concentrate the filtrate, partition between EtOAc and sat. NaHCO₃, extract, dry over Na₂SO₄, and concentrate.

Self-Validation System:

  • LC-MS Monitoring: The product mass must retain the characteristic 1:1 isotopic doublet of bromine (M and M+2 peaks). If a single peak at M-79 appears, hydrodehalogenation has occurred.

  • ¹H NMR: Look for the upfield shift of the aromatic protons. The strongly electron-withdrawing nitro group deshields the ortho protons; upon reduction to the electron-donating amine, these protons will shift significantly upfield (typically

    
     ~0.5-0.8 ppm).
    
Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Form a C-C bond at the sterically hindered C2 position. Causality & Rationale: The ortho-position relative to the bulky azetidine ring presents a steric challenge. We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while its large bite angle accommodates the steric bulk of the ortho-substituted aryl bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the bromo-aniline intermediate (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Reaction: Purge with N₂ for 10 minutes, then heat to 90 °C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc (3x), wash organics with brine, dry, and purify via flash chromatography.

Self-Validation System:

  • TLC/UV: The extended conjugation from the newly coupled aryl ring will dramatically alter the UV absorbance profile compared to the starting material.

  • LC-MS: The complete disappearance of the bromine isotopic doublet confirms total consumption of the starting halide.

Pharmacokinetic & Pharmacodynamic (PK/PD) Implications

Integrating the 3-(2-bromo-4-nitrophenyl)azetidine scaffold into a lead series provides several distinct developability advantages:

  • Evasion of CYP450 Metabolism: Unlike piperidines, which are highly susceptible to oxidation at the α-carbons adjacent to the nitrogen, the azetidine ring is sterically compact and highly strained. This geometry makes the requisite transition state for α-oxidation energetically unfavorable, significantly increasing the compound's half-life (

    
    ).
    
  • Tuning Lipophilic Efficiency (LipE): The replacement of a flat phenyl linker or a larger piperidine ring with an azetidine lowers the overall LogD. This reduction in lipophilicity, combined with the retained basicity of the nitrogen, improves aqueous solubility—a critical parameter for oral bioavailability.

Conclusion

The 3-(2-bromo-4-nitrophenyl)azetidine scaffold represents a masterclass in modern bioisosteric design. By combining the rigid, low-lipophilicity profile of the azetidine core with the orthogonal reactivity of the bromo and nitro vectors, medicinal chemists can rapidly explore complex, three-dimensional chemical space. Adhering to the chemoselective protocols outlined in this guide ensures that this scaffold can be reliably utilized to rescue flat, poorly soluble lead compounds and advance them toward the clinic.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[Link]

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021.[Link]

  • Rodríguez, R. I., et al. "Radical strain-release photocatalysis for the synthesis of azetidines." Nature Catalysis, 2024.[Link]

  • Symes, O. L., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society, 2024.[Link]

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Azetidine Nitrogen in 3-Arylazetidine HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols Executive Summary & Strategic Context The azetidine motif has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary & Strategic Context

The azetidine motif has emerged as a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable, high-sp³ bioisostere for piperidines, pyrrolidines, and benzylic amines. Specifically, 3-arylazetidines offer unique conformational rigidity that can precisely orient pharmacophores to engage challenging biological targets[1].

However, the inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) presents distinct synthetic challenges[2]. To prevent premature degradation or oxidation, these building blocks are typically stored and handled as hydrochloride (HCl) salts . Functionalizing the secondary azetidine nitrogen requires a careful orchestration of free-basing, electrophilic capture, and controlled workup to prevent strain-driven ring-opening side reactions[3]. This guide details the mechanistic causality and self-validating protocols required to successfully functionalize 3-arylazetidine HCl salts.

Mechanistic Insights: Causality in Azetidine Reactivity

To design robust functionalization workflows, chemists must balance two competing physicochemical properties of the azetidine ring:

  • High Basicity vs. Nucleophilicity: Unlike the less basic aziridines, azetidines possess a pKa of ~11.3, making their basicity and nucleophilicity nearly identical to that of unstrained pyrrolidines[4]. They readily attack electrophiles, but their high basicity means the HCl salt is strongly bound, requiring at least 1.0 equivalent of a sufficiently strong base (e.g., DIPEA, TEA, or K₂CO₃) just to liberate the reactive free amine.

  • Ring Strain & The Azetidinium Vulnerability: The ~25.4 kcal/mol ring strain makes the system highly susceptible to relief-of-strain pathways[2]. If the nitrogen is over-alkylated (forming a quaternary azetidinium ion) or exposed to strong acids, the ring becomes highly electrophilic. Subsequent attack by ambient nucleophiles (e.g., chloride ions, water) triggers an irreversible electrocyclic ring-opening, yielding acyclic amine byproducts[4].

Workflow A 3-Arylazetidine HCl (Stable Salt) B Free-Basing (e.g., DIPEA, K2CO3) A->B C Electrophilic Addition (Acyl/Alkyl/Aryl) B->C D Controlled Workup (Mildly Basic/Neutral) C->D E Functionalized Scaffold D->E

Figure 1: General workflow for the functionalization of 3-arylazetidine HCl salts.

Quantitative Data: Reagent Selection & Troubleshooting

The choice of base and reaction conditions directly dictates the survival of the azetidine ring. Table 1 summarizes the optimal bases for free-basing the HCl salt prior to functionalization.

Table 1: Base Selection Guide for 3-Arylazetidine HCl
BasepKa (Conjugate Acid)Equivalents NeededApplication ContextRisk of Ring-Opening
DIPEA (Hünig's Base)~10.72.5 – 4.0Amidation, Reductive AminationLow (Sterically hindered, prevents quaternization)
K₂CO₃ (Aqueous/Solid)~10.32.0 – 3.0Alkylation, biphasic reactionsLow (Mild inorganic base)
NaH >352.0Harsh alkylationsHigh (Can deprotonate adjacent C-H, causing rearrangement)
TEA (Triethylamine)~10.72.5 – 4.0General acylationModerate (Can act as a competing nucleophile)
Table 2: Troubleshooting Common Functionalization Issues
Observed IssueMechanistic CauseMitigation Strategy
Incomplete Conversion Insufficient free-basing of the HCl salt.Self-Validation: Ensure complete dissolution of the HCl salt upon base addition before adding the electrophile.
Acyclic Amine Formation Formation of an azetidinium intermediate followed by nucleophilic attack[5].Avoid excess alkyl halides. Switch to reductive amination. Keep workup pH > 7.
Product Degradation on Silica Acid-catalyzed ring opening on acidic silica gel[3].Pre-treat silica gel with 1% TEA or use basic alumina for chromatography.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating: visual cues and pH checks are embedded within the steps to ensure the mechanistic prerequisites for success are met.

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Couple 3-arylazetidine HCl with a carboxylic acid using HATU. Causality: DIPEA is used in a large excess (3.0–4.0 equiv). The first equivalent neutralizes the HCl salt, the second deprotonates the carboxylic acid to facilitate HATU activation, and the remainder acts as an acid scavenger to protect the azetidine ring.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (4.0 equiv) dropwise. Validation Check: The solution should turn pale yellow, indicating the formation of the active highly electrophilic HOAt ester. Stir for 15 minutes.

  • Azetidine Introduction: Add the 3-arylazetidine HCl salt (1.0 equiv) in one portion. Validation Check: The suspension will gradually become homogeneous as the HCl salt is free-based and consumed.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF, followed by brine. Maintain the aqueous phase at pH 8–9 to prevent acid-mediated degradation[1].

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (neutral silica).

Protocol B: N-Alkylation via Reductive Amination

Objective: Synthesize an N-alkyl-3-arylazetidine. Causality: Direct alkylation with alkyl halides frequently leads to over-alkylation, generating a highly strained quaternary azetidinium ion that rapidly undergoes ring-opening[5]. Reductive amination avoids this intermediate entirely.

RingOpening A Azetidine Free Base B Over-Alkylation (Excess Alkyl Halide) A->B C Azetidinium Ion (High Strain: ~25.4 kcal/mol) B->C D Nucleophilic Attack (e.g., Cl-, H2O) C->D E Acyclic Amine (Ring-Opened Byproduct) D->E

Figure 2: Mechanistic pathway of strain-driven azetidine ring-opening via quaternization.

Step-by-Step Methodology:

  • Free-Basing: Suspend 3-arylazetidine HCl (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.2 equiv) and stir for 10 minutes until a clear solution is obtained.

  • Imine Formation: Add the target aldehyde or ketone (1.2 equiv). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Note: The mild acidity of AcOH is tolerated by the azetidine ring, provided the temperature remains ≤ 25°C.

  • Reduction: After 1 hour, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions. Validation Check: Mild effervescence may occur; ensure the flask is adequately vented.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench carefully with 1N NaOH until the aqueous layer reaches pH 10. Causality: Strong basification destroys excess borohydride and ensures the product is fully unprotonated for efficient extraction. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Couple 3-arylazetidine HCl with an aryl bromide to form a 1,3-diarylazetidine. Causality: Palladium-catalyzed amination of azetidines requires specialized ligands (e.g., RuPhos or BINAP) to facilitate reductive elimination faster than the azetidine can undergo β-hydride elimination or strain-release degradation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 3-arylazetidine HCl (1.2 equiv), Aryl Bromide (1.0 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (3.0 equiv). Causality: Cs₂CO₃ is preferred over NaOtBu as it is milder and prevents base-catalyzed ring opening of the azetidine.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the vial.

  • Heating: Heat the reaction mixture at 85°C for 16 hours. Validation Check: The reaction mixture should transition from dark purple/red (Pd catalyst) to a brownish suspension as the coupling proceeds.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via column chromatography.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Hamilton, A. et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC.
  • D'Ascenzio, M. et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers.
  • Couty, F. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Application

Microwave-assisted synthesis involving 3-(2-Bromo-4-nitrophenyl)azetidine

Application Note: Microwave-Assisted Functionalization of 3-(2-Bromo-4-nitrophenyl)azetidine in Drug Discovery Strategic Rationale & Introduction In contemporary medicinal chemistry, the azetidine ring is frequently depl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 3-(2-Bromo-4-nitrophenyl)azetidine in Drug Discovery

Strategic Rationale & Introduction

In contemporary medicinal chemistry, the azetidine ring is frequently deployed as a metabolically stable, low-lipophilicity bioisostere for larger aliphatic heterocycles (e.g., piperidines) or gem-dimethyl groups. The building block 3-(2-Bromo-4-nitrophenyl)azetidine offers an exceptional platform for divergent synthesis, acting as a highly versatile bifunctional scaffold. It features two orthogonal handles:

  • C2-Bromide : Primed for palladium-catalyzed C–N (Buchwald-Hartwig) or C–C (Suzuki-Miyaura) cross-coupling.

  • C4-Nitro Group : Susceptible to selective reduction, yielding an aniline for subsequent amide coupling or urea derivatization.

Because free azetidines can poison palladium catalysts or undergo unwanted side reactions, this guide utilizes the N-Boc protected derivative (N-Boc-3-(2-bromo-4-nitrophenyl)azetidine) as the standard starting material for all protocols.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional conductive heating (e.g., oil baths) relies on convection, creating temperature gradients and requiring prolonged reaction times that often lead to the thermal degradation of strained four-membered azetidine rings. Microwave dielectric heating bypasses this by coupling directly with the dipole moments of polar molecules (solvents and reagents).

This rapid, volumetric heating mechanism superheats the reaction mixture instantly, accelerating reaction kinetics and reducing reaction times from hours to minutes [1]. Consequently, the azetidine core spends significantly less time at elevated temperatures, drastically minimizing ring-opening side reactions and improving overall thermodynamic yields.

Divergent Synthetic Workflow

SynthesisWorkflow SM N-Boc-3-(2-Bromo-4- nitrophenyl)azetidine BHA Buchwald-Hartwig Amination SM->BHA MW, Pd cat., 110°C SMC Suzuki-Miyaura Cross-Coupling SM->SMC MW, Pd cat., 120°C RED Nitro Reduction SM->RED MW, Fe/NH4Cl, 80°C Prod1 C2-Aminated Azetidine BHA->Prod1 Prod2 C2-Arylated Azetidine SMC->Prod2 Prod3 C4-Aniline Azetidine RED->Prod3

Figure 1: Divergent microwave-assisted functionalization pathways for the azetidine core.

Experimental Protocols

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Functionalize the C2-bromide with a secondary amine (e.g., morpholine) [2]. Mechanistic Rationale: We utilize Pd₂(dba)₃ with the bulky, electron-rich biaryl phosphine ligand XPhos . XPhos facilitates both the oxidative addition into the sterically hindered ortho-substituted aryl bromide and the subsequent reductive elimination. Cs₂CO₃ is selected over stronger bases like NaOtBu. Strong alkoxides can prematurely cleave the N-Boc group or induce base-catalyzed ring-opening of the azetidine under thermal stress.

  • Reagent Assembly : In a 10 mL microwave vial equipped with a magnetic stir bar, add N-Boc-3-(2-bromo-4-nitrophenyl)azetidine (1.0 equiv, 0.5 mmol), morpholine (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition : Add anhydrous, degassed Toluene (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Atmosphere Exchange : Purge the vial with Argon for 3 minutes via a submerged needle to prevent catalyst oxidation.

  • Microwave Irradiation : Irradiate in a dedicated microwave synthesizer at 110 °C for 15 minutes (Dynamic power mode, max 200 W, high stirring).

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the C2 position using an arylboronic acid [3]. Mechanistic Rationale: Pd(dppf)Cl₂ is highly effective for Suzuki couplings of ortho-substituted aryl halides due to its large bite angle, which accelerates reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), maximizing the cross-coupling rate under microwave irradiation.

  • Reagent Assembly : In a 10 mL microwave vial, combine N-Boc-3-(2-bromo-4-nitrophenyl)azetidine (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 4.0 mL). Seal the vial securely.

  • Microwave Irradiation : Irradiate at 120 °C for 10 minutes.

  • Workup & Purification : Cool to room temperature, and partition the mixture between EtOAc and water. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Method Comparison

The implementation of MAOS provides a stark improvement over conventional batch heating, specifically in preserving the integrity of the azetidine ring and avoiding decomposition byproducts.

Reaction TypeHeating MethodTemperature (°C)TimeIsolated Yield (%)Purity (HPLC, %)
Buchwald-Hartwig Conventional (Oil Bath)11018 hours4285
Buchwald-Hartwig Microwave11015 mins88>98
Suzuki-Miyaura Conventional (Oil Bath)10012 hours5589
Suzuki-Miyaura Microwave12010 mins94>99
Nitro Reduction Conventional (Oil Bath)804 hours6090
Nitro Reduction Microwave805 mins96>99

Table 1: Comparative performance of conventional conductive heating versus microwave dielectric heating for the functionalization of N-Boc-3-(2-bromo-4-nitrophenyl)azetidine.

Mechanistic Insights & Troubleshooting

  • Azetidine Ring Opening : The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Prolonged exposure to high temperatures and strong nucleophiles can lead to ring-opening via nucleophilic attack at the C2/C4 positions of the azetidine. MAOS mitigates this by drastically reducing the reaction time (from 18 hours to 15 minutes), allowing the cross-coupling kinetics to outpace the degradation kinetics.

  • Dehalogenation Byproducts : In Suzuki couplings, protodehalogenation of the C2-bromide can occur if the transmetalation step is slow. Using an excess of boronic acid (1.5 equiv) and a highly active catalyst like Pd(dppf)Cl₂ ensures rapid transmetalation, suppressing the dehalogenation pathway.

  • Steric Hindrance at C2 : The proximity of the azetidine ring to the C2-bromide creates a sterically demanding environment for the palladium catalyst. Ligands with large steric bulk (like XPhos) are mandatory to force the reductive elimination step, which is often the rate-limiting step in ortho-substituted systems.

References

  • Title : Microwave dielectric heating in synthetic organic chemistry Source : Chemical Society Reviews (RSC) URL :[Link]

  • Title : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source : RSC Advances URL :[Link]

  • Title : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source : Molecules (MDPI) URL :[Link]

Method

Application Notes and Protocols: Advanced Peptide Coupling Strategies for Azetidine-Based Building Blocks

Introduction: The Rising Prominence of Azetidine-Containing Peptides In the landscape of modern drug discovery and peptide science, the quest for novel molecular scaffolds that impart enhanced therapeutic properties is r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidine-Containing Peptides

In the landscape of modern drug discovery and peptide science, the quest for novel molecular scaffolds that impart enhanced therapeutic properties is relentless. Azetidine-containing amino acids, such as L-azetidine-2-carboxylic acid (Aze), have emerged as powerful tools in this endeavor.[1][2] These conformationally constrained proline analogues introduce unique structural features into peptides, influencing their secondary structure and metabolic stability. The four-membered ring of azetidine induces a more rigid backbone geometry compared to the five-membered ring of proline, which can lead to the stabilization of specific turn conformations, such as γ-turns.[3][4] This structural pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[5]

However, the very properties that make azetidine-based building blocks so attractive also present significant challenges during solid-phase peptide synthesis (SPPS). The inherent ring strain and steric hindrance of the azetidine moiety can lead to sluggish and incomplete coupling reactions, demanding specialized strategies to ensure high-yield and high-purity synthesis of the target peptide.[6]

This comprehensive guide provides an in-depth analysis of the mechanistic challenges and field-proven strategies for the efficient incorporation of azetidine-based amino acids into peptide chains. We will explore the selection of optimal coupling reagents, provide detailed, step-by-step protocols, and discuss potential side reactions and their mitigation. Furthermore, we will delve into the exciting possibilities for late-stage functionalization that the azetidine ring offers.

Mechanistic Considerations: Overcoming the Hurdles of a Strained Ring

The primary challenge in coupling azetidine-based amino acids lies in their steric bulk and the conformational rigidity imposed by the four-membered ring. This steric hindrance can significantly slow down the rate of peptide bond formation.[6] The selection of an appropriate coupling reagent is therefore paramount to drive the reaction to completion and minimize side reactions.

The Specter of Racemization

A critical concern during the activation of any amino acid is the potential for racemization at the α-carbon.[7][8] This is particularly relevant for sterically hindered residues where longer reaction times or more forceful activation methods are employed. Racemization can occur through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[7][8][9] The use of coupling reagents that form highly reactive esters, in conjunction with racemization-suppressing additives, is crucial to maintain the stereochemical integrity of the azetidine building block.[10]

Potential for Ring-Opening and Other Side Reactions

While the azetidine ring is generally stable under standard SPPS conditions, its inherent strain makes it susceptible to nucleophilic attack under certain circumstances. For the related, more strained aziridine-2-carboxylic acid, side reactions such as ring-opening and N-deacylation have been observed, particularly under basic conditions used for Fmoc deprotection.[11] While less common with azetidines, it is a potential side reaction to be mindful of, especially with prolonged exposure to strong bases or nucleophiles. Other common side reactions in SPPS, such as aspartimide formation or diketopiperazine formation at the dipeptide stage, should also be considered and mitigated through standard best practices.[9][10][12]

Strategic Selection of Coupling Reagents

For challenging couplings involving sterically hindered amino acids like azetidine derivatives, standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient.[6] More potent, in-situ activating reagents are required. These are broadly categorized into uronium/aminium salts and phosphonium salts.[13]

Uronium/Aminium Reagents: The Powerhouses

Reagents such as HATU, HBTU, and HCTU are widely regarded as some of the most efficient for difficult couplings.[14][15] They react with the carboxylic acid to form highly reactive OAt or OBt esters, which readily undergo aminolysis to form the peptide bond.[13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often the reagent of choice for sterically demanding couplings due to the formation of a highly reactive OAt ester. The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[13]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Highly effective reagents that form OBt and O-6-ClBt esters, respectively. HCTU is generally more reactive than HBTU.[6][15]

Phosphonium Reagents: A Reliable Alternative

Phosphonium-based reagents like PyBOP are also excellent choices for hindered couplings and are known for their ability to minimize racemization.[16][17]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust reagent that forms an OBt active ester. It is particularly useful when guanidinylation of the N-terminus, a potential side reaction with uronium reagents, is a concern.[16]

The following table provides a comparative overview of these key coupling reagents for sterically hindered couplings.

ReagentReagent TypeActivated IntermediateRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumOAt esterVery HighExtremely efficient for hindered residues, low racemization.[14]Higher cost, potential for guanidinylation if not pre-activated.
HCTU Uronium/AminiumO-6-ClBt esterHighMore reactive than HBTU.[6]Potential for guanidinylation.
HBTU Uronium/AminiumOBt esterHighReliable and widely used.Less reactive than HATU/HCTU for very hindered couplings.[6]
PyBOP PhosphoniumOBt esterHighLow racemization, no guanidinylation side reaction.[16]By-products can be more difficult to remove.
DIC/Oxyma Carbodiimide/AdditiveOxyma esterGoodCost-effective, reduced risk of racemization compared to DIC/HOBt.[18]Can be slower than onium salts.[6]

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry and provide a starting point for the efficient coupling of azetidine-based building blocks. Optimization may be required based on the specific peptide sequence and resin.

Workflow for a Single Coupling Cycle in SPPS

SPPS_Cycle A Peptide-Resin (N-terminal Fmoc) B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Washing (DMF) B->C E Coupling Reaction C->E D Amino Acid Activation (Fmoc-Aze-OH + Coupling Reagent + Base) D->E F Washing (DMF, DCM) E->F G Monitoring (e.g., Kaiser Test) F->G H Repeat for next amino acid G->H Coupling Complete I Capping (Optional) (e.g., Acetic Anhydride/DIPEA) G->I Incomplete Coupling I->H

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach for coupling Fmoc-Azetidine-2-carboxylic acid.

Materials:

  • Fmoc-Aze-OH (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-Aze-OH and HATU in DMF. Add DIPEA or collidine to the solution and vortex briefly for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and by-products.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling (double coupling) by repeating steps 4-6 is recommended.[6]

Protocol 2: Robust Coupling using PyBOP

This protocol provides an excellent alternative to HATU, particularly when avoiding potential guanidinylation is a priority.

Materials:

  • Fmoc-Aze-OH (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA or N-methylmorpholine (NMM) (6-10 equivalents)

  • Anhydrous DMF, peptide synthesis grade

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Aze-OH and PyBOP in DMF. Add DIPEA or NMM to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-4 hours.

  • Washing and Monitoring: Follow steps 6 and 7 from Protocol 1. If the coupling is incomplete, a double coupling is advised.[16]

Late-Stage Functionalization of the Azetidine Moiety

A significant advantage of incorporating certain azetidine building blocks, such as 3-aminoazetidine, is the potential for late-stage functionalization of the azetidine nitrogen. This allows for the introduction of various moieties, including fluorescent dyes, biotin tags, or small molecule drugs, after the main peptide chain has been assembled. This can be achieved through orthogonal protection strategies. For example, the azetidine nitrogen can be protected with a group that is stable to the conditions of Fmoc-SPPS but can be selectively removed later, such as a benzyloxycarbonyl (Cbz) group.

Workflow for Late-Stage Functionalization

Functionalization_Workflow A Cyclic Peptide with N-Cbz-Azetidine B Orthogonal Deprotection (e.g., Hydrogenolysis for Cbz) A->B C Peptide with Free Azetidine Nitrogen B->C D Functionalization Reaction (e.g., Acylation, Alkylation, Click Chemistry) C->D E Functionalized Peptide D->E

Caption: Workflow for late-stage functionalization of an azetidine-containing peptide.

Conclusion

The incorporation of azetidine-based building blocks into peptides offers a compelling strategy for modulating their structure and enhancing their therapeutic potential. While the inherent steric hindrance of the azetidine ring presents challenges during peptide synthesis, these can be effectively overcome through the judicious selection of potent coupling reagents and the optimization of reaction conditions. Uronium/aminium reagents like HATU and phosphonium reagents such as PyBOP have proven to be highly effective in driving these difficult couplings to completion while minimizing side reactions like racemization. The detailed protocols provided in this guide offer a robust starting point for researchers seeking to explore the exciting possibilities of azetidine-containing peptides. Furthermore, the potential for late-stage functionalization of the azetidine nitrogen opens up new avenues for the creation of novel peptide conjugates and therapeutics.

References

  • Benchchem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. Benchchem Technical Support Center.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Benchchem. (2025). A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. Benchchem Technical Support Center.
  • Gale, P. A., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society.
  • Benchchem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem Technical Support Center.
  • Gelin, M., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research.
  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Pálinkás, M., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (2025).
  • Chen, S. T., & Wang, K. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Piela, L., et al. (1987). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers.
  • ResearchGate. (2025).
  • S. De Marco, et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (2025). Synthesis of orthogonally protected azahistidine: Application to the synthesis of a GHK analogue.
  • NIH. (n.d.).
  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Chinese Journal of Pesticide Science.
  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • AiFChem. (2026). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal.
  • LJMU Research Online. (2024). Organic & Biomolecular Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Azetidine Chemistry Support Center: Preventing Ring-Opening Under Harsh Conditions

Welcome to the Technical Support Center for Azetidine Chemistry. Azetidines are highly valuable, rigid four-membered heterocycles used extensively in drug development to improve ligand efficiency and pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. Azetidines are highly valuable, rigid four-membered heterocycles used extensively in drug development to improve ligand efficiency and pharmacokinetic profiles. However, their inherent ring strain (~25 kcal/mol) makes them susceptible to unwanted ring-opening under harsh reaction conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve azetidine integrity during complex syntheses.

The Mechanistic Causality of Azetidine Degradation

Azetidine ring-opening is fundamentally driven by the thermodynamic relief of ring strain, but it requires an activation event to overcome the kinetic barrier. The most common trigger is the protonation of the azetidine nitrogen under acidic conditions 1.

Protonation forms a highly reactive azetidinium ion. Once activated, the electron density is pulled toward the positively charged nitrogen, weakening the adjacent C–N bonds. This makes the ring highly susceptible to nucleophilic attack—either intermolecularly by solvents/reagents or intramolecularly by pendant functional groups (such as amides) 2. Conversely, the decreased electronegativity of nitrogen (compared to oxygen in oxetanes) prevents nucleophilic ring-opening when the nitrogen is unprotonated, meaning azetidines are generally stable under basic conditions unless subjected to extreme heat or specific rearrangement pathways .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine degrades during Boc deprotection. How can I prevent this? A1: Boc deprotection requires strong acids (e.g., TFA or HCl), which protonate the azetidine nitrogen and catalyze ring-opening 3. If your substrate contains pendant nucleophiles, this leads to rapid intramolecular decomposition. Solution: Switch to an orthogonal protecting group that does not require acidic deprotection. For instance, a Carboxybenzyl (Cbz) group can be removed via hydrogenolysis (Pd/C, H₂) under neutral conditions, preserving the strained ring 3.

Q2: How do I select the right N-protecting group to balance reactivity and stability? A2: The protecting group dictates the electronic environment of the azetidine nitrogen. Electron-withdrawing groups (EWGs) like sulfonyls reduce the basicity of the nitrogen, making it less prone to protonation at low pH 1. However, strong EWGs can sometimes activate the adjacent carbon atoms toward strong nucleophiles.

Table 1: Protecting Group Stability and Mechanistic Impact
Protecting GroupStability under AcidStability under BaseRemoval ConditionsMechanistic Impact on Azetidine
Boc LabileStableStrong Acid (TFA)High risk of acid-catalyzed ring opening during deprotection.
Cbz StableStableHydrogenolysisPrevents acid exposure; ideal for sensitive azetidines.
Sulfonyl (Tosyl) StableStableHarsh ReductionLowers N-pKa, preventing protonation, but may activate C-atoms to nucleophiles.

Q3: I am observing ring-opening during N-acylation with acyl chlorides. What is the root cause? A3: Acyl chlorides can act as weak Lewis acids. When they coordinate with the azetidine nitrogen at room temperature or above, they activate the ring toward cleavage before the desired acylation is complete 3. Solution: Perform the reaction at strictly controlled low temperatures (0 °C to -78 °C) and ensure a slight excess of a non-nucleophilic base (e.g., DIPEA) is present to rapidly neutralize any generated HCl 3.

Q4: How can I structurally design my azetidine drug candidate to resist acid-mediated intramolecular ring-opening? A4: You can mathematically modulate the pKa of the azetidine nitrogen through strategic N-substitutions. If the nitrogen's pKa is significantly lowered, it will not protonate even at low pH (e.g., pH 1.8 in the stomach). For example, replacing an N-phenyl group with an N-(2-pyridyl) or N-(4-pyridyl) group drastically lowers the azetidine nitrogen's pKa, rendering the molecule highly stable against acid-catalyzed intramolecular attack 2.

Table 2: Influence of N-Aryl Substituents on Azetidine Stability (Tested at pH 1.8)
N-SubstituentAzetidine N-pKa (Calculated)Aqueous Half-Life (T1/2 at pH 1.8)Structural Rationale
N-Phenyl 2.9Short (< 1 h)Sufficient protonation at pH 1.8 drives rapid intramolecular nucleophilic attack.
N-(3-Pyridyl) -1.13.8 hLower pKa reduces protonation, extending half-life moderately.
N-(2-Pyridyl) < -1.1Stable (> 24 h)Strong electron-withdrawing effect prevents protonation entirely.
N-(4-Pyridyl) < -1.1Stable (> 24 h)Strong electron-withdrawing effect prevents protonation entirely.

Visual Diagnostics & Workflows

Workflow Start Azetidine Ring Opening Detected CheckCond Analyze Reaction Conditions Start->CheckCond IsAcidic Acidic pH? CheckCond->IsAcidic ModPG Change Protecting Group (e.g., Cbz, Sulfonyl) IsAcidic->ModPG Yes CheckTemp High Temp? IsAcidic->CheckTemp No Success Intact Azetidine Product ModPG->Success LowerTemp Reduce Temp to 0°C or -78°C CheckTemp->LowerTemp Yes CheckNuc Strong Nucleophile? CheckTemp->CheckNuc No LowerTemp->Success StericShield Increase Steric Shielding or Change Solvent CheckNuc->StericShield Yes CheckNuc->Success No StericShield->Success

Logical workflow for troubleshooting azetidine ring-opening during synthesis.

Mechanism Azetidine Neutral Azetidine (Stable Ring) Protonated Protonated Azetidinium (Highly Activated) Azetidine->Protonated Acidic pH EWG EWG N-Substituent (Lowers pKa) Azetidine->EWG Structural Design Nucleophile Nucleophilic Attack (Inter/Intramolecular) Protonated->Nucleophile Strain Relief RingOpened Ring-Opened Product (Degradation) Nucleophile->RingOpened EWG->Protonated Prevents Protonation

Mechanistic pathway of acid-catalyzed azetidine ring opening and stabilization.

Validated Experimental Protocols

Protocol 1: Low-Temperature N-Acylation of Azetidines

Causality: Acyl chlorides act as Lewis acids that can prematurely activate the azetidine nitrogen. This protocol uses strict temperature control to kinetically favor acylation over ring-opening [[3]](). Self-Validating System: Includes strict TLC/LC-MS checkpoints to prevent over-exposure to the electrophile.

  • Preparation: Dissolve the azetidine (1.0 eq) in anhydrous DCM or THF under an inert argon atmosphere.

  • Cooling & Base Addition: Cool the reaction flask to 0 °C (or -78 °C for highly sensitive substrates). Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Checkpoint: Stir for 5 minutes and take a baseline TLC to confirm the starting material is fully soluble and stable in the basic matrix.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Validation Checkpoint: Monitor the reaction strictly every 15 minutes via TLC or LC-MS. Do not allow the reaction to proceed longer than necessary. Once the starting azetidine is consumed, proceed immediately to step 5.

  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract with ethyl acetate. Validation: Post-workup LC-MS must show the desired mass (M+H) without the +18 Da (water addition) or +36 Da (HCl addition) peaks indicative of ring-opening.

Protocol 2: Self-Validating Stability Assessment Assay for Azetidine Derivatives

Causality: To definitively prove whether degradation is pH-dependent or temperature-dependent, variables must be isolated. Self-Validating System: Utilizes an internal standard and a neutral pH control to validate that degradation is specifically acid-catalyzed 1.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the azetidine compound in HPLC-grade acetonitrile. Add 0.1 mg/mL of a known stable internal standard (e.g., toluene or biphenyl).

  • Stress Condition Setup: Dilute the stock to 0.1 mg/mL into four separate vials containing different aqueous buffers: pH 1.8 (HCl), pH 5.0, pH 7.0 (Neutral Control), and pH 9.0 (NaOH).

  • Baseline Validation (t=0): Immediately inject all four samples into the HPLC. Calculate the ratio of the azetidine peak area to the internal standard peak area. This normalizes any injection volume errors.

  • Incubation & Monitoring: Incubate the vials at 40 °C. Inject samples at t=1h, 4h, 12h, and 24h.

  • Data Interpretation:

    • If the azetidine/internal standard ratio decreases in the pH 1.8 vial but remains constant in the pH 7.0 vial, the ring-opening is strictly acid-catalyzed.

    • If the ratio decreases across all vials equally, the compound is thermally unstable, and structural redesign (e.g., modifying steric bulk) is required rather than just pH adjustment.

References

  • BenchChem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem Technical Support.
  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • National Institutes of Health (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med Chem Lett.
  • Polymer Chemistry (RSC Publishing).

Sources

Optimization

Azetidine Functionalization Support Center: Overcoming Ortho-Bromo Steric Hindrance

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to couple highly strained four-membered nitrogen heterocycles w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to couple highly strained four-membered nitrogen heterocycles with sterically congested aryl halides. When an ortho-bromo substituent is present on the aryl coupling partner, traditional cross-coupling reactions often hit a kinetic wall, leading to high failure rates.

This guide deconstructs the root causes of these failures and provides field-proven, self-validating protocols to bypass steric limitations.

Core Principles & FAQ: Mechanistic Challenges

Q: Why does the ortho-bromo substituent cause such severe failure rates in azetidine N-arylation? A: The failure is the result of a synergistic clash between two structural features. First, the ortho-bromo group presents a massive steric wall (Van der Waals radius ~1.85 Å) that physically impedes the approach of the amine to the palladium-aryl complex during the catalytic cycle[1]. Second, the azetidine ring is highly strained. The nitrogen lone pair has increased s-character compared to larger heterocycles, which reduces its nucleophilicity. When these two factors combine, the rate of the crucial reductive elimination step plummets, allowing competing pathways—such as hydrodehalogenation (reduction of the aryl halide) or catalyst degradation—to dominate the reaction[1].

Q: Which catalytic systems are most effective for coupling azetidines with ortho-bromoarenes? A: The palladium-catalyzed Buchwald-Hartwig amination remains the gold standard, but first-generation bidentate ligands (like BINAP or dppf) will fail[2]. You must use bulky, electron-rich dialkylbiaryl phosphine ligands. Specifically, tBuBrettPhos and RuPhos are engineered to force the palladium center into a monoligated state (


), which is essential for oxidative addition into the sterically congested ortho-bromo bond[1][3]. Alternatively, N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr precatalysts) provide deep steric pockets that stabilize the palladium intermediate while promoting reductive elimination[1].

Q: If cross-coupling completely fails, what is the best alternative strategy? A: If the steric clash is insurmountable, transition to a Strain-Release Strategy . Instead of coupling an intact azetidine, you can generate an azabicyclobutane (ABB) intermediate in situ. Nucleophilic organometallic species can attack the ABB, driving the selective formation of 3-arylated azetidines via the thermodynamic relief of ring strain[4][5]. This bypasses the metal-coordination bottlenecks of traditional C-N cross-coupling entirely.

Troubleshooting Guide & Workflows

Diagnostic Workflow for Failed Couplings

When your azetidine/ortho-bromoarene coupling fails, diagnosing the exact point of failure in the catalytic cycle is critical for optimization.

G N1 Failed Azetidine Coupling with ortho-Bromoarene N2 Analyze Reaction Mixture (GC-MS / LC-MS) N1->N2 N3 Hydrodehalogenation Observed? N2->N3 N4 Unreacted Starting Materials? N3->N4 No N5 Action: Lower Temp & Switch to tBuBrettPhos N3->N5 Yes (Slow Reductive Elimination) N6 Action: Increase Pd Loading & Use NHC Ligand N4->N6 Yes (Failed Oxidative Addition) N7 Action: Switch to Strain-Release (Azabicyclobutane) N4->N7 Persistent Steric Clash

Diagnostic workflow for troubleshooting sterically hindered azetidine cross-couplings.

Quantitative Ligand Comparison

Selecting the right ligand dictates the success of the reaction. Below is a synthesized comparison of ligand efficacy when coupling azetidine with sterically hindered ortho-bromoaryl derivatives.

Ligand ClassCatalyst SystemBaseTemp (°C)Avg. Yield (%)Primary Mechanistic Advantage / Issue
Bidentate (1st Gen) Pd(OAc)₂ / BINAPCs₂CO₃100< 10%Fails to form active monoligated Pd; high degradation[2].
Biaryl Phosphine Pd₂(dba)₃ / RuPhosNaOtBu8545 - 60%Good for secondary amines, but prone to hydrodehalogenation[3].
Bulky Biaryl Pd(OAc)₂ / tBuBrettPhosNaOtBu8575 - 85%Massive steric bulk accelerates reductive elimination[3].
NHC Ligand PEPPSI-IPrKOtBu60 - 8070 - 80%High stability; enables lower temperature couplings[1].

Step-by-Step Experimental Methodologies

Protocol A: Optimized Buchwald-Hartwig N-Arylation (Using tBuBrettPhos)

This self-validating protocol utilizes tBuBrettPhos to force reductive elimination before off-cycle decomposition can occur.

Prerequisites: All glassware must be oven-dried. The reaction must be set up in a nitrogen-filled glovebox to prevent catalyst poisoning by oxygen or moisture[1].

  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and tBuBrettPhos (0.022 mmol, 2.2 mol%) in an oven-dried 10 mL Schlenk tube.

  • Substrate Addition: Add the ortho-bromoarene (1.0 mmol) and the azetidine derivative (1.2 mmol). Note: A slight excess of azetidine compensates for any trace volatility or degradation.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol).

    • Causality check: NaOtBu is a strong base required to deprotonate the coordinated amine; if your substrate has base-sensitive functional groups (e.g., esters), switch to LiHMDS or Cs₂CO₃ to prevent unwanted hydrolysis[3].

  • Solvent & Heating: Add anhydrous toluene (3.0 mL). Seal the tube, remove from the glovebox, and heat at 85 °C for 12 hours.

  • Validation & Quench: Cool to room temperature. Take a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. A successful reaction will show <5% hydrodehalogenated side product. If validated, quench the bulk reaction with water and extract with EtOAc.

Protocol B: Strain-Release Synthesis of 3-Aryl Azetidines

When N-arylation fails completely due to insurmountable sterics, use this alternative to build the azetidine ring directly onto the aryl group via an azabicyclobutane (ABB) intermediate[5].

  • ABB Generation: Dissolve 1-(arylsulfonyl)-3-bromo-azetidine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C. Add KOtBu (1.1 mmol) dropwise. Stir for 30 minutes to generate the highly strained azabicyclobutane in situ.

  • Organometallic Attack: Slowly add the ortho-bromoaryl Grignard reagent (ortho-Br-C₆H₄MgBr, 1.5 mmol) to the ABB solution at -78 °C.

  • Strain Release: Allow the reaction to warm to room temperature over 4 hours. The nucleophile attacks the bridged C-N bond, releasing the ring strain (~26 kcal/mol) and irreversibly forming the 3-(ortho-bromoaryl)azetidine[5].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography.

References

  • [2] Buchwald–Hartwig amination - Wikipedia. wikipedia.org. URL:

  • [1] Overcoming challenges in the synthesis of sterically hindered anilines. benchchem.com. URL:

  • [4] Stereoselective functionalization of azetidines. uni-muenchen.de. URL:

  • [3] Buchwald-Hartwig Amination - Chemistry LibreTexts. libretexts.org. URL:

  • [5] Strain-Release Arylations for the Bis-Functionalization of Azetidines. researchgate.net. URL:

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Solvent Selection for the Structural Verification of 3-(2-Bromo-4-nitrophenyl)azetidine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. In small-molecule drug discovery, functionalized azetidine rings are frequently employed as metabolically stable, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

In small-molecule drug discovery, functionalized azetidine rings are frequently employed as metabolically stable, conformationally restricted bioisosteres for larger cyclic amines (1). However, the structural verification of 3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride presents unique analytical challenges. Analysts must resolve a highly deshielded aromatic system, complex diastereotopic methylene protons, and confirm the hydrochloride salt form.

This guide objectively compares the performance of different NMR solvent systems (DMSO-d6 vs. D₂O vs. CD₃OD) to establish the most robust methodology for complete ¹H NMR spectral assignment.

Part 1: Structural Anatomy & Causality of Chemical Shifts

To accurately interpret the ¹H NMR spectrum, one must first understand the causality behind the electronic environments of the molecule:

  • The Deshielded 1,2,4-Trisubstituted Aromatic Core: The phenyl ring is substituted at C1 (azetidine), C2 (bromo), and C4 (nitro). This creates a classic 1,2,4-trisubstituted splitting pattern.

    • H3 (ortho to Br and NO₂): Experiences severe electron density depletion from two strongly electron-withdrawing groups. It is pushed far downfield (~8.45 ppm) and appears as a doublet with a small meta-coupling (

      
       Hz).
      
    • H5 (ortho to NO₂, meta to Br): Appears as a doublet of doublets (~8.25 ppm,

      
       Hz).
      
    • H6 (ortho to azetidine): Appears as a doublet (~7.75 ppm,

      
       Hz).
      
  • Azetidine Diastereotopic Protons: The azetidine ring is a rigid four-membered heterocycle. The bulky aryl group at C3 restricts conformational flipping, creating a pseudo-asymmetric environment. Consequently, the methylene protons at C2 and C4 become diastereotopic. The protons cis to the aryl group reside in a different magnetic cone than those trans to it, resulting in two distinct, complex multiplets (~4.15 ppm and ~4.35 ppm) rather than a single equivalent signal (2).

  • The Hydrochloride Salt Effect: Protonation of the azetidine nitrogen (

    
    ) deshields the adjacent C2 and C4 protons by approximately 0.5–0.8 ppm compared to the free base (3). Depending on the solvent's hydrogen-bonding capacity, these 
    
    
    
    protons can either be observed as a broad downfield signal or lost entirely to solvent exchange.

Part 2: Solvent Performance Comparison

The choice of deuterated solvent dictates the resolution of the diastereotopic protons and the retention of exchangeable signals.

Table 1: Comparative ¹H NMR Performance Data
Analytical FeatureDMSO-d6 (Recommended)D₂O (Alternative 1)CD₃OD (Alternative 2)

Signal Retention
Excellent (Broad singlet, ~9.30 ppm)Lost (Rapid deuterium exchange)Lost (Rapid deuterium exchange)
Diastereotopic

Resolution
High (Distinct multiplets at ~4.1 & 4.3 ppm)Moderate (Risk of overlap with HDO)High (Distinct multiplets)
Aromatic Resolution Excellent (Clear 1,2,4-trisubstituted pattern)Good (Slight peak broadening)Excellent
Salt Form Verification Self-Validating (Integration confirms HCl)Requires secondary elemental analysisRequires secondary elemental analysis
Interference Risks Residual water (~3.3 ppm) is far from key signalsHDO peak (~4.7 ppm) can obscure C3 methineHDO peak (~4.87 ppm) can obscure C3 methine

Causality of Solvent Superiority: DMSO-d6 acts as a strong hydrogen-bond acceptor. This stabilizes the


 protons and slows their exchange rate sufficiently on the NMR timescale to observe them as a distinct, broad signal. Protic solvents (D₂O, CD₃OD) instantly replace the amine protons with deuterium, stripping away the primary evidence of the salt form.

Part 3: Self-Validating Experimental Protocol

To ensure a self-validating system where the protocol inherently proves both the structure and the salt stoichiometry, follow this optimized workflow using DMSO-d6.

Step 1: Anhydrous Sample Preparation

  • Weigh 15–20 mg of 3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.

  • Causality: Using 100% D solvent minimizes the residual water peak. Excess water catalyzes the rapid exchange of the

    
     protons, leading to signal broadening or complete loss, which ruins the self-validation check.
    

Step 2: Spectrometer Calibration & Acquisition

  • Tune and match the probe to the ¹H frequency (400 MHz minimum, 600 MHz optimal for resolving the C2/C4 diastereotopic multiplets).

  • Lock onto the DMSO-d6 deuterium signal and shim the magnet until the TMS signal FWHM is <1.0 Hz.

  • Set the probe temperature strictly to 298 K .

  • Causality: Temperature fluctuations shift the residual water peak and alter the exchange rate of the amine protons. Strict thermal control ensures reproducible chemical shifts.

  • Acquire 16–32 scans with a relaxation delay (

    
    ) of 2.0 seconds to ensure full relaxation of the rigid aromatic protons.
    

Step 3: Spectral Processing & The Self-Validation Check

  • Apply a mild exponential window function (LB = 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum. Reference TMS to 0.00 ppm.

  • The Self-Validating Check: Integrate the highly deshielded H3 aromatic doublet (~8.45 ppm) to exactly 1.00 . Next, integrate the broad downfield signal (~9.30 ppm). It must integrate to 2.00 .

    • Diagnostic Outcome: If the broad peak integrates to <1.80, the sample has either absorbed atmospheric moisture (accelerating exchange) or contains free-base impurities. If it integrates to exactly 2.00, the protocol has successfully self-validated the intact hydrochloride salt form.

Part 4: Mechanistic Workflow Visualization

NMR_Workflow Start Sample: 3-(2-Bromo-4-nitrophenyl) azetidine HCl Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Aprotic) Solvent->DMSO D2O D2O / CD3OD (Protic) Solvent->D2O SlowEx Slow Proton Exchange DMSO->SlowEx FastEx Rapid Deuterium Exchange D2O->FastEx NH2_Vis NH2+ Signal Visible (~9.3 ppm) SlowEx->NH2_Vis NH2_Lost NH2+ Signal Lost FastEx->NH2_Lost AssignAro Resolve Aromatic Core (Deshielded H3, H5, H6) NH2_Vis->AssignAro NH2_Lost->AssignAro AssignAze Resolve Azetidine Ring (Diastereotopic H2/H4) AssignAro->AssignAze Valid Self-Validated Salt Form AssignAze->Valid If NH2+ is quantified Incomplete Requires Secondary Analysis (e.g., Elemental) AssignAze->Incomplete If NH2+ is missing

Logical workflow for NMR solvent selection and spectral assignment of azetidine hydrochlorides.

References

  • Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: PMC - National Institutes of Health URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications URL:[Link]

Sources

Comparative

Advanced HPLC Method Development for Purity Analysis of Nitro-Azetidine Derivatives: A Column Chemistry Comparison Guide

Nitro-azetidine derivatives—ranging from energetic materials like 1,3,3-trinitroazetidine (TNAZ) to highly functionalized pharmaceutical intermediates—present a unique "dual-threat" challenge for analytical chemists. The...

Author: BenchChem Technical Support Team. Date: March 2026

Nitro-azetidine derivatives—ranging from energetic materials like 1,3,3-trinitroazetidine (TNAZ) to highly functionalized pharmaceutical intermediates—present a unique "dual-threat" challenge for analytical chemists. The four-membered azetidine ring introduces significant polarity and basicity, while the nitro group acts as a strong electron-withdrawing moiety capable of


 interactions [1].

When analyzing the purity of these compounds, standard High-Performance Liquid Chromatography (HPLC) approaches often fail. Analysts frequently encounter poor retention (elution at the solvent front), severe peak tailing, and co-elution of critical synthesis impurities [4].

This guide objectively compares the performance of traditional and specialized stationary phases, explaining the mechanistic causality behind column selection, and provides a self-validating experimental protocol for the purity analysis of nitro-azetidine derivatives.

The Chromatographic Challenge: Causality in Column Selection

Developing an HPLC method for highly polar impurities requires moving beyond default parameters [4]. The structural dichotomy of nitro-azetidines dictates their chromatographic behavior:

  • The Azetidine Ring: The secondary or tertiary nitrogen in the strained four-membered ring is prone to secondary interactions with unshielded acidic silanols on the silica support, leading to severe peak tailing.

  • The Nitro Group: Highly polar but capable of dipole-dipole and

    
     interactions. Traditional hydrophobic mechanisms (like those in C18 columns) are insufficient to retain these moieties effectively [2].
    
Stationary Phase Comparison: C18 vs. RP-Amide vs. Phenyl-Hexyl

To establish the optimal method, we compared three distinct column chemistries using a model mixture containing a primary nitro-azetidine API and its two primary synthesis impurities (a ring-opened degradation product and a des-nitro byproduct).

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces.

    • Result: The highly polar nitro-azetidine elutes too close to the void volume (

      
      ). The basic azetidine nitrogen interacts with residual silanols, causing unacceptable tailing.
      
  • Polar-Embedded (RP-Amide): Incorporates an amide functional group near the silica surface.

    • Result: The amide group provides a "shield" over the acidic silanols, drastically improving the peak shape of the basic azetidine. Furthermore, it offers hydrogen-bonding capabilities that increase the retention of polar impurities [2].

  • Phenyl-Hexyl: Contains a phenyl ring at the end of a hexyl chain.

    • Result: The electron-rich phenyl ring acts as a Lewis base, engaging in strong

      
       interactions with the electron-deficient nitroaromatic/nitro-heterocyclic groups [3]. This provides orthogonal selectivity, easily resolving the des-nitro impurity from the main peak.
      
Quantitative Performance Comparison

Data reflects a normalized gradient run (10% to 90% Methanol in 0.1% Formic Acid) at 1.0 mL/min.

Column ChemistryRetention Factor (

)
Peak Asymmetry (

)
Resolution (

) from Impurity
Mechanistic Driver
Standard C18 0.82.1 (Severe Tailing)1.1 (Co-elution)Weak hydrophobic interaction; silanol activity.
RP-Amide 2.41.1 (Excellent)2.8 (Baseline)H-bonding retention; internal silanol shielding.
Phenyl-Hexyl 3.11.3 (Good)3.5 (Excellent)Strong

interaction with the nitro group.

Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of polar nitro-heterocycles.

G Start Analyze Nitro-Azetidine Derivatives CheckPolarity Assess Polarity & Solvent Front Elution Start->CheckPolarity C18 Standard C18 Column CheckPolarity->C18 Initial Screen Evaluate Evaluate Resolution (Rs) & Peak Asymmetry (As) C18->Evaluate Phenyl Phenyl-Hexyl Column (π-π Interactions) Tailing High Tailing (As > 1.5)? Phenyl->Tailing RPAmide RP-Amide Column (Polar Embedded) RPAmide->Tailing Evaluate->Phenyl Poor Retention of Nitro Group Evaluate->RPAmide Poor Retention of Azetidine Ring Buffer Optimize Buffer pH (Formate/Acetate) Tailing->Buffer Yes (Silanol Interaction) Success Validated Purity Method Tailing->Success No (As < 1.5) Buffer->Success

Caption: Decision matrix for stationary phase and mobile phase optimization in nitro-azetidine HPLC analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) and bracketing standards to continuously verify column efficiency and detector stability during the run [1].

A. Reagents & Materials
  • Stationary Phase: Phenyl-Hexyl or RP-Amide column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.2 with Formic Acid). Causality: Low pH ensures the basic azetidine nitrogen is fully protonated, preventing partial ionization states that cause peak splitting, while the formate buffer provides ionic strength to sharpen the peak.

  • Mobile Phase B: LC-MS grade Methanol. Causality: Methanol is preferred over Acetonitrile for nitroaromatics because it enhances

    
     interactions between the stationary phase and the analyte.
    
B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics for the bulky nitro groups).

  • Detection: UV at 254 nm (Optimal for nitro-group absorbance) and 214 nm (for ring-opened impurities) [3].

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain highly polar components)

    • 2.0 - 12.0 min: 5%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80%

      
       5% B
      
    • 15.1 - 20.0 min: 5% B (Column re-equilibration)

C. Step-by-Step Execution & Self-Validation Sequence
  • Preparation of Solutions:

    • Diluent: Water:Methanol (80:20, v/v).

    • Blank: Inject Diluent to confirm no baseline artifacts or carryover exist at the retention time of the API.

    • SST Solution: Prepare a mixture of the nitro-azetidine standard (100 µg/mL) spiked with 1% of a known des-nitro impurity.

  • System Suitability Verification:

    • Inject the SST Solution in replicates of five (

      
      ).
      
    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of API peak area

        
         2.0%.
        
      • Resolution (

        
        ) between API and impurity 
        
        
        
        2.0.
      • Tailing factor (

        
        ) of the API 
        
        
        
        1.5.
    • Logic Check: Do not proceed to sample analysis unless all SST criteria are met. This guarantees the system's resolving power is intact.

  • Sample Analysis with Bracketing:

    • Inject Sample Solutions (prepared at 100 µg/mL).

    • Inject a Check Standard every 10 samples and at the end of the sequence.

    • Validation Check: The peak area of the bracketing standards must not drift by more than

      
      2.0% from the initial SST average, ensuring detector stability and ruling out column fouling.
      

References

  • Boulesnam, B., et al. (ResearchGate). HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. ENP Engineering Science Journal (2021). Retrieved from:[Link]

  • Resolian. Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Retrieved from:[Link]

Validation

Platform Comparison for Structural Elucidation of 3-(2-Bromo-4-nitrophenyl)azetidine

As drug development increasingly relies on strained nitrogen heterocycles as bioisosteres, the accurate structural characterization of intermediates like 3-(2-Bromo-4-nitrophenyl)azetidine (C9H9BrN2O2) becomes critical....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on strained nitrogen heterocycles as bioisosteres, the accurate structural characterization of intermediates like 3-(2-Bromo-4-nitrophenyl)azetidine (C9H9BrN2O2) becomes critical. This guide provides an objective, data-driven comparison of mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Electron Ionization (GC-EI-MS)—for the analysis of this compound.

By deconstructing the mechanistic causality behind its fragmentation, we establish a self-validating analytical framework that eliminates false positives and ensures absolute structural confidence.

Mechanistic Fragmentation Profiling: The Causality of Cleavage

To select the correct analytical platform, one must first understand why the molecule fragments the way it does. The fragmentation of 3-(2-Bromo-4-nitrophenyl)azetidine is governed by three distinct structural features:

A. The Azetidine Ring: Strain-Induced Cleavage

The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under Collision-Induced Dissociation (CID), azetidines typically resist simple neutral losses of NH3, favoring instead a ring-opening pathway that expels ethylene (C2H4, 28.03 Da) to form a highly stable iminium ion. This behavior is mechanistically analogous to the well-documented "proline/pipecolic acid effect" observed in strained cyclic amines.

B. The Nitroaromatic Core: Defying the Even-Electron Rule

In standard electrospray ionization (ESI+), molecules typically follow the even-electron rule, losing neutral molecules rather than radicals. However, nitroaromatics are a classic exception. The strong electron-withdrawing nature of the para-nitro group facilitates the homolytic cleavage of the C-N bond, resulting in the radical losses of NO• (30.00 Da) and NO2• (46.00 Da) to form distonic radical cations.

C. The Isobaric Trap: Why Resolution Matters

The combination of the azetidine ring and the bromonitroaromatic core creates a dangerous analytical trap. Bromine exists naturally as two isotopes,


 and 

, in a nearly 1:1 ratio.
  • The loss of C2H4 (28.03 Da) from the

    
     precursor ([M+H]+ m/z 256.99) yields a fragment at m/z 228.96 .
    
  • The loss of NO• (30.00 Da) from the

    
     precursor ([M+H]+ m/z 258.99) yields a fragment at m/z 228.99 .
    

This results in an isobaric overlap with a mass difference of merely 0.0314 Da . A standard Triple Quadrupole operating at unit resolution cannot distinguish these pathways, leading to flawed structural assignments.

Fragmentation M79 [M(79Br)+H]+ m/z 256.9923 F_C2H4 Loss of C2H4 m/z 228.9610 M79->F_C2H4 -C2H4 (28.03 Da) F_NO2_79 Loss of NO2• m/z 210.9928 M79->F_NO2_79 -NO2• (46.00 Da) M81 [M(81Br)+H]+ m/z 258.9903 F_NO Loss of NO• m/z 228.9924 M81->F_NO -NO• (30.00 Da) F_NO2_81 Loss of NO2• m/z 212.9908 M81->F_NO2_81 -NO2• (46.00 Da) Conflict Isobaric Overlap (Δm = 0.0314 Da) Requires HRMS (R > 15,000) F_C2H4->Conflict F_NO->Conflict

Fragmentation pathway highlighting the m/z 229 isobaric overlap requiring HRMS resolution.

Platform Performance Comparison

To navigate these mechanistic complexities, we compare three standard platforms. While QqQ excels in raw sensitivity, HRMS (Orbitrap or QTOF) is strictly required for accurate structural elucidation of this specific molecule.

Table 1: Analytical Platform Comparison
Performance MetricTriple Quadrupole (QqQ)High-Res MS (QTOF/Orbitrap)GC-EI-MS
Ionization Method ESI (Soft)ESI (Soft)EI (Hard, 70 eV)
Mass Accuracy Nominal (~0.7 Da FWHM)< 3 ppmNominal (~0.7 Da FWHM)
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL2.0 ng/mL / 5.0 ng/mL10 ng/mL / 30 ng/mL
Isobaric Resolution Fails at m/z 229Resolves Δm 0.0314 DaN/A (Extensive fragmentation)
Primary Use Case High-throughput PK quantificationStructural elucidation & Impurity IDVolatile derivative screening
Table 2: High-Resolution Key Fragmentation Data (ESI+)
Precursor m/zFragment m/zFormulaNeutral LossMechanistic Rationale
256.9923 (79Br)228.9610C7H5BrN2O2 •+C2H4 (28.0313)Azetidine ring opening due to high ring strain.
258.9903 (81Br)228.9924C9H9(81Br)N2O •+NO• (29.9979)Radical loss typical of nitroaromatics .
256.9923 (79Br)210.9928C9H9BrN •+NO2• (45.9995)Homolytic cleavage of the nitro group.
210.9928 (79Br)132.0813C9H9N •+Br• (78.9115)Debromination following nitro loss.

Self-Validating Experimental Protocol (LC-HRMS)

To guarantee trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . It utilizes the natural isotopic signature of bromine as an intrinsic quality control mechanism. If a predicted fragment does not exhibit the exact 1:1 doublet separated by 1.998 Da, the software automatically disqualifies it, eliminating false positives.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

  • Dissolve 3-(2-Bromo-4-nitrophenyl)azetidine in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 50 ng/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C6-labeled analog) at 50 ng/mL to monitor matrix suppression.

Step 2: UHPLC Separation

  • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition (Orbitrap/QTOF)

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • MS1 Acquisition: Scan range m/z 100–500, Resolution set to ≥ 30,000 (FWHM at m/z 200).

  • MS/MS Acquisition: Perform Data-Dependent Acquisition (DDA). Use Stepped Normalized Collision Energy (NCE) at 15, 25, and 35 eV to capture both the low-energy nitro cleavage and the high-energy azetidine ring opening.

Step 4: Isotopic Data Filtering

  • Extract chromatograms for m/z 256.9923 and 258.9903 with a tight 5 ppm mass tolerance.

  • Apply an isotopic filter script: The peak area ratio of

    
     to 
    
    
    
    fragments must fall within 0.95 and 1.05. Any fragment failing this ratio is discarded as background noise.

Workflow A 1. Sample Prep (Isotopic Spiking) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI(+) Ionization (Formation of [M+H]+) B->C D 4. CID Fragmentation (Stepped NCE 15-35 eV) C->D E 5. HRMS Detection (Isotopic Self-Validation) D->E

Step-by-step LC-HRMS workflow utilizing isotopic self-validation for absolute structural confidence.

Conclusion

For the quantification of 3-(2-Bromo-4-nitrophenyl)azetidine in highly characterized biological matrices, a Triple Quadrupole offers superior sensitivity. However, for structural elucidation, impurity profiling, or metabolism studies, the isobaric overlap at m/z 229 dictates that High-Resolution Mass Spectrometry is the only scientifically rigorous choice. By combining HRMS with an isotopic self-validation protocol, researchers can achieve absolute certainty in their fragmentation assignments.

References

  • Lesslie, M., et al. (2014). "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments: the 'pipecolic acid effect'." Journal of the American Society for Mass Spectrometry.[Link]

  • Schmidt, A.-C., et al. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry.[Link]

  • AIP Publishing. (2023). "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds." Journal of the American Society for Mass Spectrometry.[Link]

Comparative

Validating synthetic batches of 3-(2-Bromo-4-nitrophenyl)azetidine via LC-MS

Validating Synthetic Batches of 3-(2-Bromo-4-nitrophenyl)azetidine via LC-MS: A Comparative Guide on Stationary Phases and Ionization Strategies As a Senior Application Scientist, I frequently encounter analytical bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Synthetic Batches of 3-(2-Bromo-4-nitrophenyl)azetidine via LC-MS: A Comparative Guide on Stationary Phases and Ionization Strategies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized, sp3-enriched building blocks. 3-(2-Bromo-4-nitrophenyl)azetidine represents a specific analytical challenge: it combines a basic, conformationally rigid azetidine ring with a highly polarized, sterically hindered halogenated nitroaromatic system.

Validating synthetic batches of this compound requires moving beyond generic analytical templates. To comply with the rigorous global standards set by the 1, our methods must demonstrate uncompromising specificity, precision, and accuracy[1]. This guide objectively compares traditional LC-MS approaches against optimized strategies, providing a self-validating framework for batch release.

Chromatographic Selectivity: The C18 vs. PFP Paradigm

When screening synthetic batches for process-related impurities—particularly regioisomers like 3-(4-bromo-2-nitrophenyl)azetidine—traditional C18 stationary phases often fail.

The C18 Limitation: C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because regioisomers of halogenated nitroaromatics possess nearly identical hydrophobicities, C18 phases struggle to achieve baseline resolution, leading to dangerous co-elution risks during purity assessments.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a superior, orthogonal retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and an electron-deficient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system. This allows the PFP phase to engage in 

interactions, dipole-dipole interactions, and hydrogen bonding with the analyte. For a molecule like 3-(2-Bromo-4-nitrophenyl)azetidine, the PFP phase specifically interacts with the polar nitro group and discriminates the steric bulk of the ortho-bromo substitution, providing exceptional shape selectivity that C18 cannot match[2].

Selectivity A Analyte: 3-(2-Bromo-4-nitrophenyl)azetidine B Structural Profiling: - Halogenated Aromatic - Polar Nitro Group - Basic Azetidine A->B C18 Standard C18 Phase (Dispersive Hydrophobic) B->C18 Generic Approach PFP PFP Phase (Pi-Pi, Dipole, Steric) B->PFP Targeted Approach C18_Result Poor Isomer Resolution (Co-elution Risk) C18->C18_Result PFP_Result High Selectivity (Baseline Resolution) PFP->PFP_Result

Figure 1: Stationary phase selection logic for halogenated nitroaromatics.

Mass Spectrometry Strategy: Ionization and Matrix Considerations

The azetidine moiety contains a secondary aliphatic amine (pKa ~10.5). This structural feature dictates our mass spectrometry strategy, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) .

While the nitroaromatic ring is electron-withdrawing, the basicity of the azetidine nitrogen dominates the ionization pathway, readily accepting a proton to form a stable


 ion[3].

The Causality of the Bromine Isotope: Bromine exists naturally as two stable isotopes,


 and 

, in a nearly 1:1 ratio. In ESI+ mode, 3-(2-Bromo-4-nitrophenyl)azetidine (Exact Mass: 255.99 Da) will present a highly characteristic isotopic doublet at m/z 257.0 and 259.0 . This acts as an internal, self-validating spectral feature. If a chromatographic peak lacks this exact 1:1 doublet, the system immediately flags it as a non-halogenated process impurity or matrix interference, ensuring absolute specificity.

Self-Validating LC-MS Protocol (ICH Q2(R2) Compliant)

To ensure data integrity, an analytical protocol must not rely on post-run human interpretation to catch errors; it must be a self-validating system. The following methodology integrates 4 directly into the instrument sequence[4].

Step 1: Matrix Standardization

  • Action: Dissolve synthetic batch samples in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect"), ensuring the basic azetidine peak remains sharp and symmetrical.

Step 2: Chromatographic Separation

  • Action: Utilize a PFP column (2.1 x 100 mm, 1.7 µm) at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.

  • Causality: The 40°C temperature reduces mobile phase viscosity, maintaining optimal backpressure while enhancing mass transfer. Formic acid acts as both an ion-pairing agent to suppress secondary interactions with residual silanols and a proton source to drive ESI+ ionization[3].

Step 3: Automated System Suitability Testing (SST)

  • Action: Program the Chromatography Data System (CDS) to inject a reference standard 6 times prior to the batch run. The sequence is programmed to halt automatically if the %RSD for peak area exceeds 2.0% or if the Resolution (

    
    ) between the target and a spiked regioisomer is < 1.5.
    
  • Causality: By enforcing these parameters dynamically, the system prevents the generation of invalid batch data caused by transient column equilibration issues or MS source fluctuations.

Step 4: Bracketed Batch Analysis

  • Action: Inject a blank (to prove zero carryover), followed by synthetic batch samples, bracketing with a known standard every 10 injections.

  • Causality: Bracketing validates that the MS detector response has not drifted due to source contamination from the highly concentrated synthetic matrix.

Validation SST System Suitability (SST) Inject Standard (n=6) Check Criteria Met? %RSD < 2.0%, Rs > 1.5 SST->Check Fail Halt & Troubleshoot (Self-Correction) Check->Fail No Pass Batch Analysis Run Synthetic Samples Check->Pass Yes Carryover Blank Injection (Monitor Carryover) Pass->Carryover Bracket Bracketed Standards (Monitor Drift) Carryover->Bracket Report ICH Q2(R2) Reporting Bracket->Report

Figure 2: Self-validating LC-MS sequence workflow ensuring data integrity.

Quantitative Performance Comparison

The following table summarizes the experimental performance of a standard C18 phase versus an optimized PFP phase when analyzing a synthetic batch of 3-(2-Bromo-4-nitrophenyl)azetidine spiked with a 5% regioisomeric impurity.

Analytical ParameterStandard C18 (1.7 µm)Fluorinated PFP (1.7 µm)Mechanistic Causality
Retention Time (Target) 3.2 min4.8 minEnhanced dipole-dipole retention on PFP due to the nitro group.
Resolution (

) vs Isomer
0.8 (Co-elution)2.6 (Baseline)PFP's shape selectivity and

interactions discriminate steric bulk.
Peak Asymmetry (

)
1.6 (Tailing)1.1 (Symmetrical)PFP ligand shielding prevents the basic azetidine from interacting with silanols.
Signal-to-Noise (LOD) 45:1135:1Symmetrical, sharper peaks on PFP concentrate the ion flux in the ESI source.
ICH Q2(R2) Specificity FAIL PASS Baseline resolution (

> 1.5) is achieved only on the PFP phase.

Conclusion

For the validation of 3-(2-Bromo-4-nitrophenyl)azetidine synthetic batches, relying on generic C18 methods introduces critical regulatory and scientific risks due to poor regioisomer resolution. Upgrading to a Pentafluorophenyl (PFP) stationary phase, combined with a self-validating ESI+ MS protocol, leverages the molecule's inherent chemical properties (dipole moment, basic nitrogen, and bromine isotopic signature) to deliver an ICH Q2(R2)-compliant, robust analytical solution.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures - MasterControl | Source : mastercontrol.com | URL : 1

  • Title : Validation of Analytical Procedures Q2(R2) - ICH | Source : ich.org | URL : 4

  • Title : NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase | Source : chromatographytoday.com | URL : 5

  • Title : Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters | Source : waters.com | URL : 2

  • Title : End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC | Source : nih.gov | URL : 3

Sources

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